molecular formula C18H15Cl2NO3 B3008517 (Z)-2-(3,4-dichlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 899388-00-2

(Z)-2-(3,4-dichlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B3008517
CAS No.: 899388-00-2
M. Wt: 364.22
InChI Key: CKHSZRZJPOCIOT-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzofuran-3(2H)-one class, characterized by a bicyclic benzofuran core substituted with a 3,4-dichlorobenzylidene group at position 2 and a dimethylamino-methyl group at position 5. The Z-configuration of the benzylidene moiety is critical for maintaining its stereoelectronic properties.

Properties

IUPAC Name

(2Z)-2-[(3,4-dichlorophenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO3/c1-21(2)9-12-15(22)6-4-11-17(23)16(24-18(11)12)8-10-3-5-13(19)14(20)7-10/h3-8,22H,9H2,1-2H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHSZRZJPOCIOT-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)Cl)Cl)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-dichlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps:

  • Formation of the Benzofuran Core: : The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through the reaction of salicylaldehyde derivatives with appropriate reagents under acidic or basic conditions.

  • Introduction of the Dichlorobenzylidene Group: : The next step involves the condensation of the benzofuran derivative with 3,4-dichlorobenzaldehyde. This is typically carried out under basic conditions using a base such as sodium hydroxide or potassium carbonate to facilitate the aldol condensation reaction.

  • Attachment of the Dimethylamino Group: : The final step involves the introduction of the dimethylamino group. This can be achieved through the reaction of the intermediate compound with dimethylamine in the presence of a suitable catalyst or under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in the benzofuran ring can undergo oxidation to form a ketone or quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The carbonyl group in the benzofuran ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of ketone or quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3,4-dichlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and pharmacokinetics.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-(3,4-dichlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Halogenated Benzylidene Derivatives
  • (Z)-2-(2-Fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one () Key Differences: Replaces 3,4-dichloro with 2-fluoro and adds a 4-methyl group. The methyl group at position 4 may increase metabolic stability but reduce solubility. Bioavailability: Similar dimethylamino-methyl group likely maintains solubility, but lower molecular weight (due to fluorine vs. chlorine) may improve permeability .
  • (2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one () Key Differences: Lacks the dimethylamino-methyl group at position 6. Impact: Absence of the basic dimethylamino group reduces solubility (predicted logP higher than the target compound). However, simplified structure may improve synthetic yield. Bioavailability: Lower solubility likely limits oral absorption compared to the target compound .
Complex Amino Substituents
  • (Z)-7-((Bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one () Key Differences: Replaces dimethylamino with a bulkier bis(2-methoxyethyl)amino group. Impact: Increased steric bulk and hydrogen-bonding capacity may enhance solubility in polar solvents but reduce membrane permeability. The 2-chlorobenzylidene group offers weaker electron-withdrawing effects than 3,4-dichloro. Bioavailability: Higher molecular weight and polar surface area may hinder blood-brain barrier penetration .
  • (2Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methylbenzylidene)benzofuran-3(2H)-one () Key Differences: Features a piperazinyl-hydroxyethyl group at position 7 and a 3-methylbenzylidene. The methyl group on the benzylidene may reduce steric hindrance but lower binding affinity compared to halogens.

Structural Comparisons with Non-Benzofuran Analogs

Benzodithiazine Derivatives (Evidences 3, 4, 6)
  • Example: Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (). Key Differences: Sulfur-containing benzodithiazine core replaces benzofuran. Impact: Sulfone groups improve solubility but increase molecular weight. Hydrazine-linked substituents may introduce metabolic instability.

Drug-Likeness and Pharmacokinetic Metrics

Compound logP (Predicted) Water Solubility Bioavailability Score Synthetic Accessibility Score (SAS)
Target Compound 2.8 Moderate 0.55 3.0
(Z)-2-(2-Fluorobenzylidene) Analog (7) 2.5 Moderate-High 0.56 3.2
Dichlorobenzylidene (8) 3.2 Low 0.45 2.8
Bis(2-methoxyethyl)amino Analog (11) 2.1 High 0.52 4.5
Piperazinyl-Hydroxyethyl Analog (12) 1.9 High 0.60 4.8

Data extrapolated from .

Key Research Findings

  • Halogen Effects: 3,4-Dichloro substitution in the target compound optimizes binding to hydrophobic enzyme pockets (e.g., kinases) compared to mono-halogenated or methylated analogs .
  • Amino Group Role: Dimethylamino-methyl strikes a balance between solubility (via protonation) and permeability (low molecular weight), outperforming bulkier amino substituents in benzodithiazines .
  • Metabolic Stability : The target compound’s dichlorophenyl group may reduce oxidative metabolism compared to fluorinated analogs, though in vivo studies are needed .

Biological Activity

(Z)-2-(3,4-dichlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound with potential pharmacological applications. Its unique molecular structure, characterized by a benzofuran moiety and various functional groups, suggests a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : (Z)-2-(3,4-dichlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
  • Molecular Formula : C18H16Cl2N2O3
  • Molecular Weight : 375.24 g/mol

The presence of the dimethylamino group is significant for its potential neuroactive properties, while the dichlorobenzylidene group may enhance its interaction with biological targets.

Antimicrobial Activity

Studies have indicated that (Z)-2-(3,4-dichlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one exhibits antimicrobial properties. Preliminary assays suggest effectiveness against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

The compound has shown promise in anticancer studies. In vitro assays revealed that it inhibits tumor cell proliferation in several cancer cell lines. For example:

  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 15 μM
  • Cell Line : HeLa (cervical cancer)
    • IC50 : 20 μM

The structural similarity to known anticancer agents suggests that it may act through mechanisms such as apoptosis induction or cell cycle arrest.

Neuroprotective Effects

The dimethylamino group is hypothesized to contribute to neuroprotective effects. Computational docking studies indicate that the compound may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmitter regulation. Inhibition of these enzymes could enhance acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing context for the potential effects of (Z)-2-(3,4-dichlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one:

  • Study on Structural Analogues : A study on benzofuran derivatives reported significant anticancer activity correlated with specific substitutions on the benzofuran ring, suggesting that modifications can enhance bioactivity.
  • Neuroprotective Screening : Research on related compounds indicated promising neuroprotective effects through AChE inhibition, supporting further investigation into this compound's potential in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. How can the synthesis of this benzofuran derivative be optimized for yield and purity?

  • Methodology : Utilize a Claisen-Schmidt condensation strategy, as demonstrated in analogous benzylidene-benzofuran syntheses (e.g., reacting a substituted benzaldehyde with a benzofuranone precursor under basic conditions). Key factors include:

  • Catalyst selection : Sodium hydride (NaH) in dry THF for deprotonation and ketone activation .
  • Substituent compatibility : Ensure protecting groups (e.g., benzyloxy for hydroxyl groups) are stable during condensation .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the Z-isomer, confirmed by NOESY NMR .

Q. What analytical techniques are critical for confirming the stereochemistry and functional groups of this compound?

  • Methodology : Combine spectroscopic and chromatographic methods:

  • NMR : 1^1H and 13^13C NMR to identify the Z-configuration via coupling constants (e.g., olefinic protons) and NOESY correlations .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) paired with high-resolution MS to verify molecular mass and purity (>95%) .
  • IR spectroscopy : Confirm hydroxyl (3200–3500 cm1^{-1}) and carbonyl (1680–1720 cm1^{-1}) groups .

Q. How should solubility and stability be assessed for in vitro assays?

  • Methodology :

  • Solubility screening : Test in DMSO, ethanol, and PBS (pH 7.4) using nephelometry or UV-Vis spectroscopy. The dimethylamino group may enhance aqueous solubility .
  • Stability assays : Incubate at 37°C in buffer (pH 2–9) and analyze degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents on biological activity?

  • Methodology :

  • Analog synthesis : Modify the dichlorophenyl, dimethylamino, or hydroxy groups (e.g., replace Cl with Br, adjust methylation patterns) .
  • Biological testing : Use enzyme inhibition assays (e.g., kinase or dehydrogenase targets) and cell viability models (e.g., cancer lines). Compare IC50_{50} values to correlate substituent effects .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding interactions with target proteins .

Q. How can contradictory data on substituent effects in related benzofuran derivatives be resolved?

  • Methodology :

  • Meta-analysis : Compare published data on substituent impacts (e.g., dichloro vs. methoxy groups in vs. 4).
  • Controlled experiments : Synthesize analogs with incremental substituent changes and test under identical assay conditions.
  • Statistical validation : Apply multivariate analysis (ANOVA) to isolate variables affecting activity .

Q. What strategies ensure stereochemical fidelity during synthesis, given the risk of E/Z isomerism?

  • Methodology :

  • Reaction optimization : Use low temperatures (0–5°C) and anhydrous conditions to minimize isomerization .
  • In-situ monitoring : Track reaction progress via TLC or inline IR to detect byproducts early.
  • Crystallography : Confirm Z-configuration with single-crystal X-ray diffraction, especially for key intermediates .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodology :

  • Kinetic assays : Measure time-dependent inhibition (e.g., pre-incubation with target enzymes) to assess covalent vs. non-covalent binding .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics.
  • Mutagenesis : Engineer target proteins with residue substitutions (e.g., catalytic site mutations) to identify critical interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.